molecular formula C10H16ClF2N B3208313 4,4-Difluoroadamantan-1-amine hydrochloride CAS No. 1049763-69-0

4,4-Difluoroadamantan-1-amine hydrochloride

Cat. No.: B3208313
CAS No.: 1049763-69-0
M. Wt: 223.69 g/mol
InChI Key: HBTHHQBQISPVJE-UHFFFAOYSA-N
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Description

4,4-Difluoroadamantan-1-amine hydrochloride is a chemical compound with the molecular formula C10H15F2N·HCl. It is a derivative of adamantane, a polycyclic hydrocarbon known for its diamond-like structure and high stability. The compound is characterized by the presence of two fluorine atoms and an amine group attached to the adamantane core, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

The synthesis of 4,4-Difluoroadamantan-1-amine hydrochloride typically involves multiple steps, starting from adamantane. One common method includes the fluorination of adamantane to introduce fluorine atoms at specific positions, followed by amination to attach the amine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial production methods often employ advanced techniques such as catalytic hydrogenation and halogen exchange reactions to achieve high yields and purity. Reaction conditions are carefully controlled to ensure the selective introduction of functional groups without compromising the integrity of the adamantane core .

Chemical Reactions Analysis

4,4-Difluoroadamantan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.

Major products formed from these reactions include fluorinated derivatives, amine-substituted compounds, and various intermediates useful in further chemical syntheses .

Scientific Research Applications

4,4-Difluoroadamantan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Difluoroadamantan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity, allowing it to modulate the activity of these targets effectively. This modulation can lead to various biological effects, including inhibition of viral replication and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

4,4-Difluoroadamantan-1-amine hydrochloride is unique due to its specific substitution pattern on the adamantane core. Similar compounds include:

    1-Aminoadamantane: Lacks fluorine atoms, resulting in different chemical and biological properties.

    4-Fluoroadamantan-1-amine: Contains only one fluorine atom, leading to reduced stability and reactivity compared to the difluorinated derivative.

    4,4-Dichloroadamantan-1-amine:

Properties

IUPAC Name

4,4-difluoroadamantan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2N.ClH/c11-10(12)7-1-6-2-8(10)5-9(13,3-6)4-7;/h6-8H,1-5,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTHHQBQISPVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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